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Fosaprepitant-d4 Dimeglumine

Cat. No.: B1153429
M. Wt: 1008.86
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Description

Foundational Concepts of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons. musechem.comclearsynth.com This difference in neutron count results in a different atomic mass but does not significantly alter the chemical properties of the molecule. musechem.commusechem.com Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes are utilized in this technique. musechem.comsymeres.com

The core principle of isotopic labeling lies in its ability to "tag" or "label" a molecule, allowing researchers to track its path and fate within a biological system with high precision. clearsynth.com This method is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov By incorporating isotopes, scientists can gain detailed insights into metabolic pathways, the stability of drug candidates, and their interactions within the body. musechem.comsymeres.comclearsynth.com

Role of Deuterium-Labeled Compounds in Advanced Drug Research Methodologies

Deuterium (²H), a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research. clearsynth.com Replacing hydrogen with deuterium in a drug molecule creates a deuterated compound that is chemically similar to its non-labeled counterpart but has a greater mass. clearsynth.com This subtle change has profound implications for research methodologies.

One of the key applications of deuterium-labeled compounds is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the metabolic processes that involve the cleavage of this bond. wikipedia.org Consequently, deuterated drugs may exhibit a lower rate of metabolism and a longer half-life, providing a clearer picture of metabolic pathways. wikipedia.org

Furthermore, deuterium-labeled compounds serve as ideal internal standards in bioanalytical techniques like mass spectrometry (MS). nih.govsplendidlab.com An internal standard is a substance with similar properties to the analyte that is added in a known quantity to a sample. aptochem.com By comparing the signal of the analyte to that of the internal standard, researchers can accurately quantify the concentration of the drug or its metabolites in biological samples, correcting for variations during sample preparation and analysis. clearsynth.comscioninstruments.com The use of deuterated internal standards is highly recommended by regulatory agencies for their ability to improve the robustness and accuracy of bioanalytical assays. tandfonline.com

Overview of Fosaprepitant-d4 Dimeglumine as a Research Tool within the Pharmaceutical Landscape

This compound is the deuterium-labeled form of Fosaprepitant (B1673561) Dimeglumine. medchemexpress.commedchemexpress.com Fosaprepitant itself is a prodrug, meaning it is an inactive compound that is converted into an active drug, aprepitant (B1667566), within the body. chemicalbook.comwikipedia.orgresearchgate.net Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. chemicalbook.comdrugbank.com

As a research tool, this compound is primarily used as an internal standard in pharmacokinetic studies of fosaprepitant and aprepitant. medchemexpress.commedchemexpress.com Its deuterated nature allows for precise quantification in biological matrices using mass spectrometry. tandfonline.com The presence of four deuterium atoms in the 4-fluorophenyl group of the morpholine (B109124) ring provides a sufficient mass difference from the unlabeled compound for clear differentiation in analytical instruments. nih.govsimsonpharma.com

Historical Context of Prodrug Development Strategies Relevant to Fosaprepitant

The development of prodrugs is a well-established strategy in pharmaceutical sciences to overcome undesirable properties of a drug, such as poor solubility or bioavailability. researchgate.netnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. wikipedia.org

Fosaprepitant was developed to address the poor aqueous solubility of its active form, aprepitant, which limited its administration to the oral route. researchgate.netnih.gov By creating a water-soluble phosphate (B84403) ester prodrug, an intravenous formulation became possible. chemicalbook.comtg.org.au Upon intravenous administration, fosaprepitant is rapidly converted by enzymes in various tissues to aprepitant. tg.org.au This strategy allows for an alternative route of administration for patients who may have difficulty with oral medications. nih.gov The development of fosaprepitant is a prime example of how prodrug strategies can enhance the clinical utility of a valuable therapeutic agent.

Compound Information Table

Compound NameDescription
AprepitantAn active neurokinin-1 (NK-1) receptor antagonist. chemicalbook.com
FosaprepitantA prodrug of aprepitant. wikipedia.orgresearchgate.net
Fosaprepitant DimeglumineThe dimeglumine salt form of fosaprepitant. chemicalbook.com
This compound A deuterium-labeled version of Fosaprepitant Dimeglumine. medchemexpress.com
Carbon-13A stable isotope of carbon. symeres.com
DeuteriumA stable isotope of hydrogen. clearsynth.com
Nitrogen-15A stable isotope of nitrogen. symeres.com
TritiumA radioactive isotope of hydrogen. musechem.com
Carbon-14A radioactive isotope of carbon. musechem.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC37H52D4F7N6O16P
Molecular Weight1008.9 g/mol
Physical StateSolid tlcstandards.com
ColorWhite to off-white tlcstandards.com
StabilityStable under recommended storage conditions. tlcstandards.com
Conditions to AvoidHeat, flames, sparks, extreme temperatures, and direct sunlight. tlcstandards.com

Data sourced from PubChem and supplier safety data sheets. nih.govtlcstandards.com

Properties

Molecular Formula

C₃₇H₅₂D₄F₇N₆O₁₆P

Molecular Weight

1008.86

Synonyms

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl-d4)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate 1-Deoxy-1-(methylamino)-D-glucitol;  MK 0517-d4; 

Origin of Product

United States

Synthetic Pathways and Structural Elucidation of Fosaprepitant D4 Dimeglumine

Design and Synthesis Strategies for Deuterated Analogues

The introduction of deuterium (B1214612) into a complex molecule like fosaprepitant (B1673561) is a meticulous process that aims for high isotopic enrichment and purity while preserving the original chemical structure.

Regioselective deuteration involves the targeted placement of deuterium atoms at specific positions within a molecule. For complex pharmaceuticals, late-stage deuteration is often preferred as it allows for the modification of an already-synthesized active molecule or its immediate precursors. chemrxiv.orgfigshare.com

Common strategies for regioselective deuteration include:

Hydrogen Isotope Exchange (HIE): This is a prevalent and efficient method for site-selective deuteration. snnu.edu.cn It often employs transition-metal catalysts, such as those based on iridium or manganese, which can activate specific C-H bonds and facilitate their exchange with deuterium from a deuterium source like deuterium gas (D₂) or deuterated solvents (e.g., D₂O, C₆D₆). chemrxiv.orgresearchgate.net For instance, iridium nanoparticle-based catalysts have been shown to achieve high chemo- and regioselectivity in the deuteration of arenes and heteroarenes under mild conditions. chemrxiv.orgfigshare.com

Catalytic C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. These techniques can be adapted for deuteration, providing access to complex deuterated molecules without requiring multi-step synthesis from deuterated starting materials. snnu.edu.cn For example, methods have been developed for the regioselective deuteration of β-amino C-H bonds in N-alkylamine-based pharmaceuticals using a combination of a Lewis acid and a base to promote the exchange. nih.gov

In the context of Fosaprepitant-d4, the synthesis would likely begin with the non-deuterated aprepitant (B1667566). A key step in the synthesis of fosaprepitant from aprepitant is a phosphorylation reaction. google.com To produce the d4 analogue, a deuterated version of an appropriate precursor would be used, or a specific HIE reaction would be performed on an intermediate to introduce the four deuterium atoms at the desired positions before the final phosphorylation and salt formation steps.

A combined analytical approach using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice for this assessment. rsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS): HR-MS is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the ion corresponding to the target d4 compound and other species (d0, d1, d2, d3, etc.), the percentage of isotopic purity can be accurately calculated. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR): NMR confirms the location of the deuterium labels by observing the disappearance of signals in the ¹H NMR spectrum at the sites of deuteration. Furthermore, ²H NMR can be used to directly detect the deuterium atoms. rsc.orgrsc.org

The following table illustrates how isotopic purity data from an HR-MS analysis might be presented for a deuterated compound, based on a published strategy for evaluating labeled compounds. rsc.org

IsotopologueDescriptionRelative Abundance (%)
d0Non-deuterated impurity0.1
d1Partially deuterated (1 deuterium)0.3
d2Partially deuterated (2 deuterium)0.5
d3Partially deuterated (3 deuterium)0.5
d4Target compound (Fosaprepitant-d4)98.6

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

To confirm the identity, structure, and purity of the final Fosaprepitant-d4 Dimeglumine product, a suite of advanced analytical techniques is employed.

NMR spectroscopy is an indispensable tool for confirming the successful and regioselective incorporation of deuterium. wikipedia.org The analysis involves comparing the spectra of the deuterated and non-deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Fosaprepitant-d4, the proton signals corresponding to the positions where deuterium atoms have been substituted will be absent or significantly diminished. This provides strong evidence of successful deuteration at the intended sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.orgnih.gov For highly enriched compounds, ²H NMR can be more informative than ¹H NMR for structural verification and purity assessment. sigmaaldrich.com The chemical shift in the ²H NMR spectrum helps to confirm that the deuterium is located in the correct chemical environment.

Mass spectrometry provides definitive confirmation of the mass increase resulting from deuterium incorporation and verifies the isotopic purity. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization high-resolution mass spectrometry (ESI-HRMS) are used to measure the exact mass of the deuterated molecule. nih.gov The molecular weight of Fosaprepitant-d4 is expected to be approximately 4 atomic mass units greater than its non-deuterated counterpart. HR-MS can resolve the isotopic cluster and allow for the calculation of isotopic enrichment by comparing the measured relative abundances of all H/D isotopolog ions (D₀ to Dₙ). nih.govresearchgate.net For example, one study noted the mass-to-charge ratio (m/z) transition for d4-fosaprepitant in a mass spectrometry experiment. bvsalud.org

The table below shows a hypothetical isotopic distribution pattern for Fosaprepitant-d4 as might be observed by HR-MS.

Isotopologue IonExpected Mass ChangeObserved Relative Intensity (%)
[M+H]⁺ (d0)Base Mass<0.1
[M+H]⁺ (d1)+1 Da0.2
[M+H]⁺ (d2)+2 Da0.4
[M+H]⁺ (d3)+3 Da1.0
[M+H]⁺ (d4)+4 Da100.0

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that the active pharmaceutical ingredient (API) is free from significant levels of process-related impurities, starting materials, or degradation products. pharmainfo.in High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Several stability-indicating HPLC methods have been developed and validated for Fosaprepitant dimeglumine, which are directly applicable to its deuterated analogue. nih.govresearchgate.net These methods are designed to separate fosaprepitant from potential impurities, including its active metabolite, aprepitant. asianpubs.org The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govasianpubs.org

The table below summarizes typical parameters from published RP-HPLC methods for the analysis of Fosaprepitant Dimeglumine.

ParameterMethod 1 nih.govMethod 2 researchgate.netMethod 3 asianpubs.org
ColumnNanoChrom C18 (250 mm x 4.6 mm, 5µm)Supersil ODS-2 (250 × 4.6 mm, 5 µm)Symmetry shield RP-18 (250 mm × 4.6 mm; 5 μm)
Mobile PhaseGradient: A) Ammonium (B1175870) dihydrogen phosphate (B84403)/ACN B) Methanol/ACNNot specifiedGradient: A) Water/ACN/H₃PO₄/TBAHS B) Water/ACN/H₃PO₄/TBAHS
Column Temperature35°CNot specified20°C
Detection WavelengthNot specified215 nm210 nm
Key FindingMethod is specific, sensitive, precise, accurate and robust for impurity profiling.Method successfully determined eight related substances with LODs from 1.5 to 12.5 ng/mL.Stability-indicating method; aprepitant found as major degradation impurity.

*ACN: Acetonitrile, H₃PO₄: Orthophosphoric acid, TBAHS: Tetrabutylammonium hydrogen sulphate

Stereochemical Analysis and Chiral Synthesis Considerations

The synthesis of complex pharmaceutical compounds like this compound, a deuterated form of a neurokinin-1 receptor antagonist, necessitates stringent control over its three-dimensional structure. rhhz.netmedchemexpress.eu The molecule contains three chiral centers, leading to the possibility of eight different stereoisomers. rhhz.net However, only one specific stereoisomer possesses the desired therapeutic activity. rhhz.netwikipedia.org Therefore, stereochemical analysis and the implementation of chiral synthesis strategies are of paramount importance to ensure the production of the correct and effective enantiomer. fiveable.me

Enantiomeric and Diastereomeric Purity Assessment Techniques

Ensuring the stereochemical purity of Fosaprepitant is a critical aspect of its manufacturing process. researchgate.net The presence of undesired stereoisomers, which can be considered impurities, can affect the drug's efficacy and safety. wikipedia.org A variety of analytical techniques are employed to assess the enantiomeric and diastereomeric purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral analysis in the pharmaceutical industry. wikipedia.orgheraldopenaccess.us Chiral HPLC, specifically, utilizes a chiral stationary phase (CSP) to separate enantiomers. wikipedia.orgnumberanalytics.com For the analysis of aprepitant, the non-deuterated parent drug of fosaprepitant, a Chiralcel OD-H HPLC column has been used to separate it from its enantiomer. nih.gov Furthermore, a validated HPLC method has been developed for the simultaneous determination of fosaprepitant dimeglumine and eight of its related substances, demonstrating the method's specificity and accuracy with low limits of detection and quantification. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. numberanalytics.com While NMR cannot directly distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents can overcome this limitation. numberanalytics.comlibretexts.org CSAs form transient diastereomeric complexes with the enantiomers, leading to distinct NMR spectra that allow for their differentiation and quantification. libretexts.org

Other chromatographic techniques like Gas Chromatography (GC) can also be adapted for chiral separations, often using chiral stationary phases. wikipedia.orgnumberanalytics.com Capillary Electrophoresis (CE) has emerged as a significant alternative to chromatographic methods for enantioseparation, offering high efficiency and resolution. mdpi.com

Table 1: Techniques for Assessing Enantiomeric and Diastereomeric Purity

TechniquePrincipleApplication in Chiral Analysis
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) to create temporary diastereomeric interactions with the enantiomers, leading to different retention times and separation. wikipedia.orgnumberanalytics.comWidely used for determining the enantiomeric excess (ee) and purity of pharmaceutical compounds. heraldopenaccess.usnumberanalytics.com Specific methods exist for aprepitant and its related substances. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating or derivatizing agent, enantiomers form diastereomeric complexes that exhibit distinct NMR spectra, allowing for their identification and quantification. libretexts.orgUsed to assess enantiomeric purity without the need for physical separation. numberanalytics.comlibretexts.org
Chiral Gas Chromatography (GC) Similar to HPLC, it employs a chiral stationary phase to separate volatile chiral compounds. numberanalytics.comEffective for the analysis of enantiomeric purity of suitable analytes. numberanalytics.com
Capillary Electrophoresis (CE) Separates charged molecules based on their electrophoretic mobility in a capillary. Chiral selectors can be added to the background electrolyte to enable the separation of enantiomers. mdpi.comAn efficient method for the enantioseparation of pharmaceuticals, providing an alternative to traditional chromatographic techniques. mdpi.com

Control of Stereochemistry in the Synthesis of Complex Molecules

The synthesis of a molecule with multiple chiral centers, such as Fosaprepitant, requires precise control over the stereochemical outcome of each reaction step. fiveable.menumberanalytics.com Several strategies are employed in organic synthesis to achieve this high level of stereocontrol.

Asymmetric Synthesis is a key approach that utilizes chiral elements to favor the formation of one stereoisomer over others. numberanalytics.com This can be achieved through various methods:

Chiral Catalysts: These are chiral molecules that can influence the stereochemical course of a reaction without being consumed in the process. numberanalytics.comnumberanalytics.com They create a chiral environment that favors the formation of one enantiomer.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction. numberanalytics.comethz.ch After the desired stereocenter is created, the auxiliary is removed.

Substrate Control: This strategy relies on the existing stereochemistry within the substrate molecule to influence the stereochemistry of new chiral centers being formed. numberanalytics.com

In the synthesis of aprepitant and its isomers, methods such as induced crystallization and chiral reduction have been employed to establish the three chiral centers with high yield. rhhz.net The synthesis of Fosaprepitant isomers then utilizes the corresponding aprepitant isomers, preserving the stereochemistry. rhhz.net A crucial chiral intermediate, (1R)-[3,5-bis(trifluoromethyl)]phenylethanol, is synthesized via the stereoselective reduction of its corresponding ketone, a reaction that can be catalyzed by a carbonyl reductase enzyme. researchgate.net

Advanced Analytical Methodologies Employing Fosaprepitant D4 Dimeglumine

Application as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

The use of a stable isotope internal standard is a cornerstone of quantitative bioanalysis, especially when coupled with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Fosaprepitant-d4 dimeglumine is specifically designed for this purpose, offering a reliable reference for the quantification of fosaprepitant (B1673561) and its active metabolite, aprepitant (B1667566), in complex biological matrices. medchemexpress.com

Liquid chromatography-mass spectrometry is a powerful analytical technique, but it can be prone to variations that introduce quantitative uncertainty, often referred to as "matrix effects". lgcstandards.com These effects arise from co-eluting substances from the sample matrix (e.g., plasma, urine) that can enhance or suppress the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements. lgcstandards.comscispace.com

A stable isotope-labeled internal standard (SIIS) is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com this compound is a deuterated form of fosaprepitant. medchemexpress.comlgcstandards.com The key principles behind its use are:

Chemical and Physical Similarity : An SIIS exhibits nearly identical chemical and physical properties to the unlabeled analyte. acanthusresearch.com This means it co-elutes with the analyte during chromatographic separation and experiences the same extraction recovery and ionization effects in the mass spectrometer. scispace.com

Mass Difference : Despite its chemical similarity, the SIIS has a higher molecular weight due to the incorporated isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com A mass difference of at least three atomic mass units is generally recommended to avoid spectral overlap from naturally occurring isotopes in the analyte. uni-muenchen.de

Correction for Variability : By adding a known amount of the SIIS to every sample at the beginning of the sample preparation process, a ratio of the analyte's signal to the SIIS's signal is measured. nih.gov Because both compounds are affected equally by variations in sample preparation and matrix effects, this ratio remains constant and directly correlates to the analyte's concentration, thereby correcting for potential errors. lgcstandards.comnih.gov

A good SIIS must have the isotopic labels placed on stable positions within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com The use of an SIIS like this compound is considered the gold standard in quantitative LC-MS/MS bioanalysis, providing the highest possible analytical specificity and accuracy. scispace.comnih.gov

The validation of analytical methods is crucial to ensure they are reliable, reproducible, and suitable for their intended purpose. jocpr.combioline.org.br For quantitative bioanalysis of fosaprepitant and aprepitant, method validation is performed according to guidelines from the International Council for Harmonisation (ICH). humanjournals.comnih.govupdatepublishing.com The use of this compound as an internal standard is integral to validating these high-sensitivity assays.

Validation involves assessing several key parameters:

Specificity and Selectivity : The method must be able to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ijpsr.com Using an SIIS with LC-MS/MS provides excellent specificity due to the combination of chromatographic retention time and specific mass-to-charge ratio monitoring. nih.gov

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Calibration curves are generated by plotting the ratio of the analyte peak area to the SIIS peak area against the analyte concentration. bioline.org.brmlcpharmacy.edu.in A high correlation coefficient (r² ≥ 0.999) is typically required to demonstrate linearity. researchgate.net

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. jocpr.com Accuracy is often expressed as percent recovery, with values between 90% and 103% being considered acceptable. researchgate.net Precision is expressed as the relative standard deviation (RSD), which should be low, indicating high repeatability. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsr.comijpsr.com These values are critical for high-sensitivity assays. For example, in one HPLC method for fosaprepitant, the LOD and LOQ were found to be 7.4 µg/g and 22.3 µg/g, respectively. mlcpharmacy.edu.in Another method for related substances reported an even higher sensitivity with an LOD of less than 0.011% w/w. humanjournals.com

Robustness : This parameter assesses the method's reliability when subjected to small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, or column temperature. jocpr.commlcpharmacy.edu.in

The following table summarizes typical validation parameters from a validated HPLC method for fosaprepitant dimeglumine.

Validation ParameterFinding/ResultReference
Linearity Range80-180 µg/ml mlcpharmacy.edu.in
Correlation Coefficient (r²)0.9972 mlcpharmacy.edu.in
LOD (UV Method)7.3 µg/ml mlcpharmacy.edu.in
LOQ (UV Method)22.2 µg/ml mlcpharmacy.edu.in
LOD (HPLC Method)7.4 µg/ml mlcpharmacy.edu.in
LOQ (HPLC Method)22.3 µg/ml mlcpharmacy.edu.in
Accuracy (% Recovery)96.8% - 102.8% omicsonline.org

Development and Optimization of High-Sensitivity Analytical Assays

The development of robust and sensitive assays for fosaprepitant and its active form, aprepitant, is essential for pharmaceutical quality control and pharmacokinetic studies. researchgate.netzhqkyx.net This involves the careful optimization of both chromatographic separation and spectroscopic detection methods.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of fosaprepitant and aprepitant. ymerdigital.com Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers even faster analysis times and higher resolution. researchgate.net

The development of a successful chromatographic method involves optimizing several components:

Stationary Phase (Column) : C8 and C18 columns are widely used, providing good separation based on the hydrophobic interactions of the analytes. jocpr.commlcpharmacy.edu.inijpsr.com Phenyl columns have also been employed for separating fosaprepitant from its related substances. humanjournals.com

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile. humanjournals.commlcpharmacy.edu.inderpharmachemica.com The buffer, often a phosphate (B84403) solution, is used to control the pH, which can significantly affect the retention and peak shape of ionizable compounds like fosaprepitant. mlcpharmacy.edu.inijpsr.com The ratio of the organic solvent to the aqueous buffer is adjusted to achieve the desired retention time and resolution. derpharmachemica.com

Elution Mode : Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution modes are used. jocpr.comhumanjournals.com Gradient elution is often necessary for separating complex mixtures containing the parent drug and its impurities or metabolites. humanjournals.comresearchgate.net

Flow Rate and Temperature : The flow rate is typically set between 0.7 and 1.2 mL/min for standard HPLC columns. ijpsr.comresearchgate.net Column temperature is often controlled (e.g., at 25°C or 35°C) to ensure reproducible retention times. humanjournals.comijpsr.com

Below is an interactive table detailing various chromatographic conditions used in published methods for fosaprepitant and aprepitant analysis.

AnalyteTechniqueColumnMobile PhaseDetection (nm)Reference
Fosaprepitant DimeglumineRP-HPLCC8 (150 x 4.6 mm, 5µ)Buffer (0.1M KH₂PO₄, pH 3.10) : Acetonitrile (40:60)264 mlcpharmacy.edu.in
Fosaprepitant DimeglumineRP-HPLCUnison UK-Phenyl (250mm x 4.6mm, 3µm)Gradient: A=Phosphoric acid buffer, B=Acetonitrile210 humanjournals.com
AprepitantRP-HPLCThermosil symmetry C18 (150x4.6mm, 5μm)Water : Acetonitrile (30:70 v/v)220 researchgate.net
Fosaprepitant DimeglumineRP-HPLCZorbax Eclipse XDB-C8 (250 mm × 4.6 mm, 5µm)Phosphate buffer (pH 7.0) : Acetonitrile (53:47 v/v)205 ijpsr.com
AprepitantRP-HPLCX-Terra RP-8 (150x4.6 mm, 5 µm)Buffer (Tetra-n butyl ammonium (B1175870) Sulphate) : Acetonitrile (50:50 v/v)210 derpharmachemica.com
AprepitantUPLCAcquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm)0.1% Ortho phosphoric acid : Acetonitrile (50:50 v/v)210 researchgate.net

Following chromatographic separation, the analyte must be detected and quantified. For HPLC and UPLC systems, UV-Visible spectroscopy is a common and robust detection method. mlcpharmacy.edu.in The detector measures the absorbance of the eluent as it passes through a flow cell at a specific wavelength.

The selection of the detection wavelength is a critical step in method development. It is determined by scanning a solution of the pure drug over a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). mlcpharmacy.edu.in Operating at the λmax provides the highest sensitivity for the analyte. For fosaprepitant and aprepitant, various wavelengths have been reported, including:

210 nm : Often used for detecting related substances and impurities, as many organic molecules absorb at this lower wavelength. humanjournals.comresearchgate.netderpharmachemica.com

215 nm : Utilized in some HPLC methods for impurity profiling. researchgate.netyamaguchi-u.ac.jp

220 nm : A common wavelength for the analysis of aprepitant. bioline.org.brupdatepublishing.comresearchgate.net

264 nm : Identified as the λmax for Fosaprepitant Dimeglumine in one study, providing good resolution and linearity. mlcpharmacy.edu.in

Preclinical Pharmacokinetic and in Vitro Metabolic Investigations

Prodrug Activation and Conversion Kinetics in Preclinical Biological Systems

The primary step in the pharmacological activity of fosaprepitant (B1673561) is its conversion to the active neurokinin-1 (NK1) receptor antagonist, aprepitant (B1667566). nih.gov

The conversion of fosaprepitant to aprepitant is a rapid process mediated by ubiquitous phosphatase enzymes. amegroups.orgresearchgate.net This enzymatic hydrolysis is not dependent on the cytochrome P450 system for activation. nih.gov In vitro investigations using human liver microsomes demonstrate the high efficiency of this pathway, with only 3% of the parent fosaprepitant prodrug remaining after a 15-minute incubation period. nih.govresearchgate.net

Preclinical studies have highlighted significant species-specific differences in the rate of this conversion. Ex vivo incubations in blood show a rapid conversion in rats, with a half-life of approximately 30 minutes. nih.gov In contrast, the conversion is considerably slower in dogs (t½ > 300 minutes) and was minimal in human blood, where less than 15% of fosaprepitant was converted over a two-hour period. nih.gov

Table 1: Species-Dependent Conversion of Fosaprepitant in Blood (Ex Vivo)
SpeciesConversion Half-Life (t½)Reference
Rat~30 minutes nih.gov
Dog>300 minutes nih.gov
HumanMinimal (<15% conversion in 2 hours) nih.gov

The enzymatic conversion of fosaprepitant is not confined to the liver. In vitro studies have confirmed that the prodrug is rapidly and effectively converted to aprepitant in preparations from various human tissues, including the liver, kidney, lung, and ileum. nih.govnih.gov This widespread distribution of phosphatase activity ensures that the conversion is not limited by hepatic metabolism, contributing to the rapid appearance of aprepitant in systemic circulation following intravenous administration. nih.govmerck.ca

In Vitro Metabolic Profiling and Metabolite Identification

Following the rapid conversion from the prodrug, the metabolic profile is dictated by the pathways of its active form, aprepitant.

The metabolism of aprepitant is extensive and occurs primarily in the liver through the cytochrome P450 (CYP) system. nih.gov In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for its metabolism. nih.govnih.govdrugbank.comeuropa.eu Minor metabolic contributions are also made by CYP1A2 and CYP2C19. nih.govnih.govdrugbank.com The metabolism largely involves oxidation at the morpholine (B109124) ring and its side chains, resulting in at least seven metabolites that are considered only weakly active. nih.govdrugbank.com

Table 2: Cytochrome P450 Enzymes in Aprepitant Metabolism
EnzymeRole in MetabolismReference
CYP3A4Primary nih.govnih.govdrugbank.comeuropa.eu
CYP1A2Minor nih.govnih.govdrugbank.com
CYP2C19Minor nih.govnih.govdrugbank.com

The subject compound, Fosaprepitant-d4 Dimeglumine, is a deuterium-labeled version of fosaprepitant. Stable isotope-labeled compounds, such as Aprepitant-d4 (the labeled active metabolite), are crucial tools in pharmacokinetic research. medchemexpress.com Their primary role is often as an internal standard for the precise quantification of the unlabeled drug in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Furthermore, deuterium (B1214612) labeling is a valuable technique for elucidating metabolic pathways. medchemexpress.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of this bond. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the specific sites and pathways of metabolism. Deuteration can also be used as a strategy to intentionally alter a drug's pharmacokinetic profile, potentially reducing its clearance.

Preclinical Pharmacokinetic Modeling and Simulation

Preclinical pharmacokinetic studies in rats and dogs have been essential for understanding the in vivo behavior of fosaprepitant and its conversion to aprepitant. These studies have revealed dose-dependent, nonlinear kinetics. nih.gov

In both rats and dogs, intravenous administration of fosaprepitant results in a nearly dose-proportional increase in plasma concentrations of aprepitant at lower doses. nih.gov However, at higher doses, nonlinear kinetics for the area under the curve (AUC) of aprepitant are observed. nih.govresearchgate.net This suggests a saturation of the elimination pathways for aprepitant at these higher concentrations. nih.gov

Table 3: Aprepitant Pharmacokinetics Following IV Fosaprepitant Administration in Preclinical Models
SpeciesDose Range (Proportional Increase in Aprepitant)Dose Range (Nonlinear Kinetics Observed)Reference
Rat1 and 8 mg/kg25 mg/kg nih.gov
Dog0.2 mg/kg2 and 32 mg/kg nih.gov

This observation of saturated elimination is a critical parameter for the development of accurate pharmacokinetic models. Population pharmacokinetic (PK) models for aprepitant have been developed, often utilizing a two-compartment model structure with linear elimination and first-order absorption. nih.gov These models incorporate factors like allometric scaling based on body weight and components that account for the maturation of metabolic enzymes like CYP3A4 to describe the pharmacokinetics across different populations. nih.gov Similar modeling principles would be applied to preclinical data to simulate drug exposure and predict pharmacokinetic behavior under various conditions.

Animal Model Studies for Prodrug Disposition

Fosaprepitant is a water-soluble N-phosphoryl derivative of aprepitant, developed as an intravenous prodrug to overcome the low aqueous solubility of aprepitant. nih.govnih.gov Preclinical studies in various animal models have been crucial in elucidating the rapid and efficient conversion of fosaprepitant into its active form, aprepitant.

In vitro investigations have demonstrated that this bioconversion is mediated by ubiquitous phosphatases and occurs in various tissues, including the liver, kidney, lung, and ileum. nih.gov This widespread metabolic capability ensures that the prodrug is quickly converted to the active aprepitant following intravenous administration. nih.gov

Studies in rats and dogs have provided quantitative data on the rate of this conversion. Ex vivo experiments in blood showed that the conversion to aprepitant is rapid in rats but significantly slower in dogs. nih.gov Following intravenous administration of fosaprepitant, a dose-proportional increase in plasma concentrations of aprepitant was observed at lower doses in both rats and dogs, confirming the efficient in vivo conversion of the prodrug. nih.govdrugbank.com The antiemetic activity of fosaprepitant observed in preclinical models, such as the ferret and guinea pig, is attributed to the subsequent formation of aprepitant, which readily crosses the blood-brain barrier. nih.gov

Table 1: In Vitro Conversion of Fosaprepitant to Aprepitant in Blood of Different Species
SpeciesConversion Half-Life (t½)
Rat~30 minutes nih.gov
Dog&gt;300 minutes nih.gov

Mass Balance and Excretion Pathway Elucidation (Preclinical)

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the active moiety, preclinical mass balance studies were conducted in rats and dogs using radiolabeled [14C]apremilast. nih.govresearchgate.net These studies are fundamental for characterizing the routes and rates of elimination of a drug and its metabolites. qps.comnih.govfda.gov

In both species, aprepitant was found to be extensively metabolized, with no unchanged parent drug detected in the urine. nih.govresearchgate.net The primary route of elimination for the drug-related radioactivity differed between the two species.

In rats , elimination occurred predominantly through biliary excretion. nih.gov After an oral dose of [14C]apremilast, a significant portion of the radioactivity was recovered in the bile. nih.govresearchgate.net

In dogs , elimination of radioactivity was split between both biliary and urinary routes. nih.gov

Metabolite profiling in plasma, bile, urine, and feces revealed several oxidative metabolites. These were primarily derived from the N-dealkylation, oxidation, and opening of the morpholine ring of aprepitant. nih.gov Glucuronidation was identified as another major metabolic pathway in both rats and dogs. nih.govresearchgate.net An acid-labile glucuronide of aprepitant was a major component in rat bile, suggesting potential for enterohepatic recirculation. nih.gov In dogs, this glucuronide, along with glucuronides of four other phase I metabolites, were prominent in bile. nih.gov

Table 2: Preclinical Elimination Pathways of [14C]Aprepitant-Related Radioactivity
SpeciesPrimary Excretion Route(s)Key Metabolic PathwaysParent Drug in Urine
RatBiliary Excretion nih.govOxidation, Glucuronidation nih.govresearchgate.netNot Detected nih.govresearchgate.net
DogBiliary and Urinary Excretion nih.govOxidation, Glucuronidation nih.govresearchgate.netNot Detected nih.govresearchgate.net

Deuterium Kinetic Isotope Effects on Drug Metabolism and Biotransformation

The specific compound of interest, this compound, is a deuterated analog of fosaprepitant. Deuterium is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at specific sites in a drug molecule can alter its pharmacokinetic properties, a phenomenon known as the kinetic isotope effect (KIE). nih.govjuniperpublishers.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of this bond can proceed at a slower rate. juniperpublishers.com

The metabolism of aprepitant, the active form of fosaprepitant, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netwikipedia.orgjkscience.org Specifically, CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP1A2 and CYP2C19. nih.govresearchgate.netdrugbank.com The metabolic reactions catalyzed by these enzymes include N-dealkylation and O-dealkylation, both of which involve the cleavage of C-H bonds. nih.gov

While specific preclinical studies on this compound were not identified in the reviewed literature, the principles of KIE allow for a hypothesis on its potential metabolic profile. If the deuterium atoms in Fosaprepitant-d4 are positioned at one of the sites susceptible to CYP-mediated oxidation, a decrease in the rate of metabolism at that position would be expected. nih.govjuniperpublishers.com This could potentially lead to:

Increased Half-Life : A slower rate of metabolism could prolong the systemic exposure to the active aprepitant.

Metabolic Shunting : If metabolism is slowed at one site, the drug may be more susceptible to metabolism at alternative sites, potentially altering the proportion of various metabolites. juniperpublishers.com

The application of deuteration is a strategy used in drug discovery to potentially improve a drug's metabolic stability, enhance its safety profile, and achieve more predictable pharmacokinetics. juniperpublishers.com Understanding the precise location of the deuterium substitution on the fosaprepitant molecule would be necessary to predict the specific effects on its biotransformation by CYP3A4, CYP1A2, and CYP2C19.

Molecular Pharmacology and Receptor Interaction Studies

Neurokinin-1 Receptor Antagonism at the Molecular Level

Aprepitant (B1667566) exerts its pharmacological effects by directly blocking the binding of endogenous ligands, primarily Substance P (SP), to the NK-1 receptor. researchgate.netresearchgate.net This receptor is a G-protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. nih.gov The antagonism at this receptor site is the cornerstone of its clinical utility.

Aprepitant demonstrates a high binding affinity for the human NK-1 receptor. In radioligand binding assays, aprepitant shows a potent affinity with an inhibitory constant (Ki) of 0.12 nM and an IC50 of 0.1 nM for the human cloned NK-1 receptor. mdpi.comtandfonline.com This high affinity ensures effective blockade of the receptor at therapeutic concentrations.

The selectivity of aprepitant for the NK-1 receptor over other neurokinin receptor subtypes is a key feature of its molecular profile. It is approximately 3,000-fold more selective for the human NK-1 receptor than for the human NK-3 receptor (IC50 = 300 nM) and about 45,000-fold more selective than for the human NK-2 receptor (IC50 = 4500 nM). mdpi.com Furthermore, aprepitant exhibits little to no affinity for serotonin (5-HT3), dopamine, or corticosteroid receptors, which are targets for other antiemetic therapies. nih.govresearchgate.netresearchgate.net Fosaprepitant (B1673561) itself has a 10-fold lower affinity for the human NK-1 receptor (IC50 1.2 nM) compared to aprepitant. researchgate.net

CompoundReceptorBinding Affinity (IC50)Selectivity vs. NK-1
AprepitantHuman NK-10.1 nM-
AprepitantHuman NK-24500 nM~45,000-fold lower
AprepitantHuman NK-3300 nM~3,000-fold lower
FosaprepitantHuman NK-11.2 nM10-fold lower than Aprepitant

Substance P, an undecapeptide neuropeptide, is the primary endogenous ligand for the NK-1 receptor. mdpi.comresearchgate.net The binding of Substance P to the NK-1 receptor initiates a signaling cascade involved in various physiological processes, including the vomiting reflex. patsnap.com Aprepitant acts as a competitive antagonist, directly occupying the receptor's binding site and preventing Substance P from binding and activating it. mdpi.com

High-resolution crystal structures of the human NK-1 receptor bound to aprepitant have provided detailed insights into this interaction. nih.gov The binding involves multiple hydrogen bonds and hydrophobic interactions between 15 residues of the NK-1 receptor and the aprepitant molecule. A key feature is the insertion of the bis-trifluoromethyl-phenyl group of aprepitant into a hydrophobic subpocket formed by helices III, V, and VI of the receptor. This interaction serves as an anchor, stabilizing the molecule within the binding pocket. nih.gov This blockade effectively hinders G-protein activation and downstream signaling. mdpi.com

In Vitro Pharmacodynamic Models and Cellular Assays

The pharmacodynamic properties of fosaprepitant and its active metabolite aprepitant have been characterized using various in vitro models and cellular assays. These studies confirm the mechanism of action and the functional consequences of NK-1 receptor antagonism.

Positron Emission Tomography (PET) has been a crucial tool for quantifying NK-1 receptor occupancy in the brain in both preclinical animal models and humans. nih.govdrugbank.com These studies have demonstrated that aprepitant effectively crosses the blood-brain barrier and binds to NK-1 receptors in the central nervous system. researchgate.netdrugbank.com

In preclinical studies using gerbils, PET imaging with an NK-1 receptor radioligand, [18F]FE-SPA-RQ, showed high uptake in the striatum, a region with high NK-1 receptor density. nih.gov Administration of aprepitant led to a dose-dependent displacement of the radioligand. A direct correlation was observed between plasma concentrations of aprepitant and NK-1 receptor occupancy, with an estimated plasma concentration of approximately 100 ng/mL required to achieve over 90% occupancy in the striatum in humans. nih.govtandfonline.com

A study directly comparing intravenous fosaprepitant with oral aprepitant in healthy human subjects using PET imaging found that a single 150-mg intravenous dose of fosaprepitant resulted in brain NK-1 receptor occupancy rates of 100% at peak concentration, 100% at 24 hours, and ≥97% at 48 hours. researchgate.net These occupancy rates were equivalent to those achieved with a 165-mg oral dose of aprepitant, demonstrating the central bioequivalence of the two formulations. researchgate.net High receptor occupancy levels of over 90% are considered predictive of therapeutic efficacy. tandfonline.comnih.gov

Drug AdministrationTime PointBrain NK-1 Receptor Occupancy
150-mg IV Fosaprepitant~30 min (Tmax)100%
150-mg IV Fosaprepitant24 hours100%
150-mg IV Fosaprepitant48 hours≥97%
150-mg IV Fosaprepitant120 hours41-75%
165-mg Oral Aprepitant~4 hours (Tmax)≥99%
165-mg Oral Aprepitant24 hours≥99%
165-mg Oral Aprepitant48 hours≥97%
165-mg Oral Aprepitant120 hours37-76%
researchgate.net

Functional assays are employed to demonstrate that the binding of aprepitant to the NK-1 receptor translates into a functional blockade of receptor signaling. As the NK-1 receptor is a Gq-protein-coupled receptor, its activation by Substance P typically leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium. Functional antagonism can be measured by assessing the ability of aprepitant to inhibit these downstream effects. Studies have confirmed that aprepitant effectively inhibits Gq signaling following receptor activation. nih.gov Animal studies have further shown that aprepitant inhibits emesis induced by cytotoxic agents like cisplatin and augments the antiemetic activity of 5-HT3 receptor antagonists and corticosteroids. researchgate.netdrugbank.com

Structure-Activity Relationship (SAR) Investigations of the Prodrug and its Active Metabolite

The development of aprepitant and its prodrug fosaprepitant involved significant structure-activity relationship investigations. Aprepitant's structure was derived from earlier non-peptide NK-1R antagonists. nih.gov Key chemical modifications, such as the introduction of a morpholine (B109124) nucleus and the fluorination of the phenyl ring, were performed to enhance receptor-binding affinity and prevent metabolic deactivation, leading to the final aprepitant compound. nih.govmdpi.com

Aprepitant itself has low aqueous solubility, which makes it unsuitable for intravenous formulation. researchgate.net To overcome this limitation, the water-soluble prodrug fosaprepitant was developed. Fosaprepitant is a phosphoryl prodrug of aprepitant. researchgate.netwikipedia.org The addition of a phosphate (B84403) group to the aprepitant molecule dramatically increases its water solubility, allowing for intravenous administration. researchgate.net In the body, this phosphate group is rapidly cleaved by ubiquitous phosphatases, releasing the active aprepitant molecule. patsnap.com This prodrug strategy allows for the achievement of therapeutic plasma concentrations of aprepitant comparable to oral administration but via the intravenous route. nih.gov

Identification of Key Structural Features for NK-1 Receptor Affinity and Activity

The affinity and activity of Aprepitant at the NK-1 receptor are dictated by specific structural moieties that engage in precise interactions within the receptor's binding pocket. The binding site for non-peptide antagonists like Aprepitant is located in a hydrophobic core formed by the transmembrane helices of the receptor. esisresearch.org

Aprepitant's molecular structure can be broken down into several key components, each playing a crucial role in receptor binding:

Bis-trifluoromethyl-phenylethoxy Group : This bulky, lipophilic group is situated deep within the binding pocket. The two trifluoromethyl groups are essential for high-affinity binding, engaging in hydrophobic interactions with surrounding amino acid residues.

Morpholine and 4-Fluoro-phenyl Groups : These central components position the molecule correctly within the binding site. The morpholine ring adopts a specific conformation, while the 4-fluoro-phenyl group contributes to the hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

3-Oxo-triazol Group : This part of the molecule is located closer to the extracellular surface of the receptor and is involved in crucial interactions that contribute to the antagonist activity. nih.gov

Crystallographic studies of Aprepitant bound to the human NK-1 receptor have identified several key amino acid residues that directly interact with the ligand. nih.gov These interactions are a combination of hydrophobic contacts and hydrogen bonds, which collectively account for the high binding affinity.

Structural Feature of AprepitantInteracting Residues in NK-1 ReceptorType of Interaction
Bis-trifluoromethyl-phenylethoxyF264, E193, I204Hydrophobic
4-Fluoro-phenylF264Hydrophobic
MorpholineI204Hydrophobic
Carbonyl oxygen of the morpholine ringQ165Hydrogen Bond

This table is based on data from crystallographic studies of Aprepitant bound to the human NK-1 receptor.

Conformational Analysis and Ligand-Receptor Docking Studies

Conformational analysis and ligand-receptor docking studies, supported by experimental data from X-ray crystallography and NMR spectroscopy, have provided a detailed understanding of how Aprepitant binds to the NK-1 receptor. nih.gov

Upon binding, Aprepitant adopts an extended conformation. The bis-trifluoromethyl-phenylethoxy group is positioned at the bottom of the binding pocket, the morpholine and 4-fluoro-phenyl groups are in the middle, and the 3-oxo-triazol group is near the extracellular surface. nih.gov This orientation allows for optimal interaction with the amino acid residues lining the pocket.

Docking studies have confirmed that the binding of non-peptide antagonists like Aprepitant occurs within a pocket formed by transmembrane helices III, IV, V, VI, and VII. Key residues identified in these computational models align with those found in the crystal structure, reinforcing their importance in ligand recognition and binding.

Study TypeKey Findings
X-ray Crystallography Revealed the static binding pose of Aprepitant, identifying 15 interacting residues. Highlighted the importance of F264 for ligand binding.
¹⁹F-NMR Spectroscopy Showed that bound Aprepitant exists in multiple substates that exchange on a millisecond timescale, indicating a dynamic interaction with the receptor.
Molecular Docking Confirmed the binding site within the transmembrane helices and identified crucial residues such as Gln165, His197, His265, and Tyr287 for non-peptide antagonist binding. esisresearch.org

This table summarizes key findings from various studies on Aprepitant's interaction with the NK-1 receptor.

Formulation Science and Stability Research for Parenteral Delivery

Strategies for Overcoming Solubility and Stability Challenges of Aprepitant (B1667566)

Aprepitant is categorized as a BCS Class IV drug, signifying both low solubility and low permeability. nih.gov Its aqueous solubility is exceptionally low, on the order of 0.2 µg/mL, which precludes its development as a simple aqueous intravenous solution. researchgate.netnih.gov This fundamental challenge required innovative formulation strategies to create a viable parenteral product.

To overcome the inherent poor water solubility of aprepitant, a prodrug strategy was employed, resulting in the creation of fosaprepitant (B1673561). nih.govresearchgate.net Fosaprepitant is a water-soluble N-phosphorylated derivative of aprepitant. nih.govgoogle.comgoogle.com The synthesis involves the phosphorylation of the aprepitant molecule, which is then formulated as a salt with dimeglumine to further enhance its solubility and stability. google.com This chemical modification dramatically increases the aqueous solubility to 12 mg/mL in isotonic saline, making it suitable for intravenous formulation. nih.gov

Fosaprepitant itself has a lower affinity for the target neurokinin-1 (NK1) receptor than aprepitant. nih.gov However, upon intravenous administration, it is rapidly and extensively converted back to the active parent drug, aprepitant, by ubiquitous phosphatase enzymes present in the body. nih.govselleckchem.com This conversion typically occurs within 30 minutes of infusion, ensuring the therapeutic effect of aprepitant is achieved. google.comselleckchem.com The development of fosaprepitant is a classic example of using a prodrug approach to successfully address the solubility limitations of a parent compound for parenteral delivery. researchgate.netmdpi.com

A primary stability concern for Fosaprepitant-d4 Dimeglumine is its susceptibility to hydrolysis in aqueous solutions. google.com The principal degradation pathway is the cleavage of the phosphate (B84403) group, which converts fosaprepitant back to aprepitant. google.comhumanjournals.com While this conversion is desired in vivo, its occurrence within the formulation vial or infusion bag is a critical quality attribute to control. google.com

The formation of aprepitant is problematic because of its low aqueous solubility. google.com If aprepitant forms prematurely in the parenteral solution, it can precipitate, creating particulate matter that is unsafe for intravenous administration. google.comgoogle.com This hydrolytic degradation can occur not only in the reconstituted solution but also in the solid, lyophilized state over the product's shelf life. google.com

Forced degradation studies, which subject the drug to harsh conditions like acid, base, oxidation, heat, and humidity, have been conducted to understand its stability profile thoroughly. asianpubs.org These studies confirm that this compound is unstable under these stress conditions, with aprepitant consistently identified as the major degradation product. asianpubs.org The inherent instability of the compound in aqueous media makes the development of a stable, ready-to-use liquid formulation particularly challenging. humanjournals.com

Excipient Compatibility and Selection for Injectable Formulations

The selection of appropriate excipients is critical for maintaining the stability, solubility, and safety of the final parenteral product. For this compound, excipients are chosen to control the pH, prevent the precipitation of any aprepitant that may form, and provide a stable matrix for the lyophilized powder.

The stability of this compound is pH-dependent. The formulation is more stable in an alkaline environment compared to an acidic one. humanjournals.com Therefore, maintaining an appropriate pH is crucial to minimize the rate of hydrolytic degradation. Commercial formulations often use pH-adjusting agents like sodium hydroxide or hydrochloric acid to achieve the target pH range. google.com Stability studies have indicated that a pH range of approximately 8 to 12 is optimal for aqueous compositions of fosaprepitant. google.com

The pH of the reconstituted solution serves as a simple yet important indicator of the formulation's chemical stability; significant variations can signal degradation. omicsonline.org While not always present in lyophilized formulations, buffering agents such as acetates, phosphates, or citrates are commonly used in liquid parenteral products to maintain a stable pH throughout the product's shelf life. google.compharmaexcipients.com

Given the risk of aprepitant precipitation, solubilizing agents are a key component of this compound formulations. The commercial lyophilized powder formulation, Emend®, includes Polysorbate 80. google.com This nonionic surfactant acts as a solubilizer to keep any aprepitant formed via hydrolysis dissolved, thereby preventing the formation of particles. google.com

However, research has also explored alternative, polysorbate-free formulations. One promising approach involves the use of cyclodextrin derivatives, such as sulfobutyl ether β-cyclodextrin (SBEβCD). google.com These agents can act as dual-functional excipients, both inhibiting the hydrolysis of fosaprepitant and enhancing the solubility of aprepitant. google.com Studies have demonstrated that increasing the concentration of cyclodextrin derivatives can significantly reduce the amount of aprepitant degradation product formed. google.com

Other excipients commonly found in parenteral formulations of this compound include:

Chelating Agents: Edetate disodium (EDTA) is included to chelate trace metal ions that could potentially catalyze oxidative degradation. google.com

Bulking Agents: In lyophilized (freeze-dried) formulations, bulking agents like lactose or mannitol are used to form a stable and elegant cake structure. google.comgoogle.com These agents also help to ensure proper tonicity of the solution upon reconstitution. google.com

The table below summarizes the excipients used in a known commercial formulation of fosaprepitant for injection.

Excipient Function Reference
Polysorbate 80Solubilizing Agent google.com
Lactose AnhydrousBulking Agent google.com
Edetate DisodiumChelating Agent google.com
Sodium HydroxidepH Modifier google.com
Hydrochloric AcidpH Modifier google.com

Methodologies for Assessing Formulation Stability (Chemical and Physical)

To ensure the quality, safety, and efficacy of the parenteral product, rigorous stability testing is required. This involves assessing both the chemical and physical stability of the formulation over time and under various storage conditions.

Stability studies for this compound are designed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). omicsonline.orgresearchgate.net A study on the physicochemical stability of fosaprepitant 150 mg in 0.9% NaCl solution found it to be stable for 7 days at both room temperature (27.0 ± 0.9°C) and refrigerated conditions (4.9 ± 1.5°C) when exposed to ambient light. omicsonline.orgresearchgate.net The stability extended to 15 days when protected from light under the same temperature conditions. omicsonline.orgresearchgate.net

The table below presents findings from a stability study of fosaprepitant in 0.9% NaCl.

Storage Condition Stability Duration Reference
Room Temperature, Exposed to Light7 days omicsonline.orgresearchgate.net
Refrigerated, Exposed to Light7 days omicsonline.orgresearchgate.net
Room Temperature, Protected from Light15 days omicsonline.orgresearchgate.net
Refrigerated, Protected from Light15 days omicsonline.orgresearchgate.net

Chemical Stability: The primary method for assessing chemical stability is High-Performance Liquid Chromatography (HPLC). omicsonline.org Validated stability-indicating HPLC methods are developed that can separate the intact drug from all its potential process-related impurities and degradation products, most notably aprepitant. omicsonline.orghumanjournals.comnih.gov These methods allow for the accurate quantification of the active ingredient and the detection of any increase in degradation products over time. omicsonline.org

Physical Stability: Physical stability is assessed through several methods:

Visual Inspection: Solutions are visually checked for any signs of particle formation, cloudiness (turbidity), or changes in color. omicsonline.org

pH Measurement: The pH of the solution is monitored at various time points. A stable pH indicates a lack of significant chemical reactions that would alter it. omicsonline.org

Gravimetry: This method can be used to check for any loss of solvent due to evaporation from the container, which would alter the drug concentration. omicsonline.org

Forced Degradation Studies to Identify Degradation Products

Forced degradation, or stress testing, is a crucial step in pharmaceutical development to identify the likely degradation products of a drug substance. core.ac.uk These studies expose the drug to conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation. core.ac.ukmedcraveonline.com For Fosaprepitant Dimeglumine, forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as mandated by International Conference on Harmonisation (ICH) guidelines. nih.govasianpubs.orghumanjournals.com

The primary objective of these studies is to establish the drug's intrinsic stability and to develop stability-indicating analytical methods capable of separating the intact drug from its degradation products. core.ac.uk Research indicates that Fosaprepitant Dimeglumine is susceptible to degradation under acidic, basic, oxidative, and thermal conditions, while it remains relatively stable under photolytic and humidity stress. humanjournals.com The most significant degradation product consistently identified across multiple stress conditions is Aprepitant, the active form of the drug. asianpubs.orghumanjournals.com This conversion is primarily due to the hydrolysis of the phosphate ester prodrug linkage. google.comhumanjournals.com

In peroxide degradation studies, in addition to Aprepitant, two unknown degradation products were detected. humanjournals.com Similarly, base-catalyzed degradation also resulted in an unknown impurity. humanjournals.com The findings from these studies are fundamental for establishing the degradation pathways and for developing formulations and manufacturing processes that minimize the formation of these impurities. medcraveonline.com

Stress ConditionConditions AppliedObserved Degradation ProductsReference
Acid Hydrolysis1 N HClAprepitant was the major degradant. asianpubs.org
Base Hydrolysis1 N NaOHSignificant degradation observed, forming Aprepitant and an unknown impurity at RRT 0.24. asianpubs.orghumanjournals.com
Oxidative Degradation3% Hydrogen PeroxideFormation of two unknown impurities at RRT 0.24 & 1.07 was observed. asianpubs.orghumanjournals.com
Thermal Degradation60°C / 80°CMajor degradation observed, with Aprepitant being the primary product. asianpubs.org
PhotostabilityUV and visible lightThe drug substance was found to be stable. asianpubs.orghumanjournals.com
Humidity80°C / 85% RH for 3 daysMajor degradation observed, forming Aprepitant. asianpubs.org

Quantitative Analysis of Impurities in Formulated Products

The quantitative analysis of impurities is essential for ensuring the safety and quality of the final drug product. For Fosaprepitant Dimeglumine, various stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated to separate and quantify process-related and degradation-related impurities. nih.govresearchgate.net These methods are designed to be specific, sensitive, precise, and accurate in accordance with ICH guidelines. nih.gov

The impurity profile of Fosaprepitant can include both process-related impurities, which arise during the synthesis of the drug substance, and degradation products. asianpubs.orgresearchgate.net Known process-related impurities include monobenzyl and dibenzyl fosaprepitant. asianpubs.org The primary degradation product, as established by forced degradation studies, is Aprepitant. asianpubs.orghumanjournals.com Given that Fosaprepitant is a prodrug of Aprepitant, a higher limit for Aprepitant may be permissible compared to other impurities. asianpubs.orghumanjournals.com

Analytical specifications for Fosaprepitant typically set limits for total and individual impurities. veeprho.com For instance, the reporting threshold for any impurity might be 0.05%, with an identification threshold of 0.10% and a qualification threshold of 0.15%, depending on the maximum daily dose. asianpubs.org The developed analytical methods must have a limit of detection (LOD) and limit of quantification (LOQ) that are sensitive enough to detect impurities at these low levels. humanjournals.com In addition to HPLC for organic impurities, gas chromatography with a flame ionization detector (GC-FID) is used to quantify residual organic solvents from the manufacturing process, such as methanol, ethanol, and acetone. asianpubs.orgepa.gov

Impurity NameTypeAnalytical MethodTypical Specification LimitReference
AprepitantDegradation ProductRP-HPLCCan be higher as it is the active metabolite (e.g., 0.5%). asianpubs.orghumanjournals.com
Monobenzyl ImpurityProcess-RelatedRP-HPLC≤ 0.15% asianpubs.org
Dibenzyl FosaprepitantProcess-RelatedRP-HPLC≤ 0.15% asianpubs.org
Residual Solvents (e.g., Methanol, Ethanol, Acetone)Process-RelatedGC-FIDConforms to ICH Q3C limits (e.g., Methanol ≤ 3000 ppm). veeprho.comasianpubs.org
Unknown ImpuritiesDegradation/ProcessRP-HPLCSingle maximum unknown ≤ 0.10% asianpubs.org

Development of Robust Manufacturing Processes for Injectable Prodrug Formulations

The inherent instability of Fosaprepitant in aqueous solutions necessitates a robust manufacturing process to produce a stable parenteral product. humanjournals.com Lyophilization, or freeze-drying, is the standard process used for Fosaprepitant for Injection to improve its long-term stability. google.comgoogle.com The process involves removing water from the product after it is frozen and placed under a vacuum, allowing the ice to sublimate directly from a solid to a vapor. fda.gov

The development of a robust lyophilization process is a multi-step endeavor:

Pre-lyophilization Solution Preparation : The process begins with the preparation of an aqueous solution containing the Fosaprepitant Dimeglumine active ingredient. google.com This solution may also contain excipients such as chelating agents (e.g., edetate disodium), bulking agents (e.g., lactose), and surfactants (e.g., polysorbate 80) to improve stability and aid in lyophilization and reconstitution. google.comgoogle.comfda.gov The pH of the solution is carefully adjusted, typically to a range of 7.0 to 9.5. google.com The solution is then sterilized by filtration. fda.gov

Freezing : The sterile solution is filled into vials, which are then loaded into the lyophilizer. The solution is frozen to a low temperature, typically between -45°C and -55°C, to ensure complete solidification. google.com This step is critical as the nature of the frozen ice crystals can impact the subsequent drying phases. ijdra.com

Primary Drying (Sublimation) : Once frozen, a deep vacuum is applied to the chamber, and the shelf temperature is gradually raised. During this phase, the frozen water (ice) is removed from the product through sublimation. The temperature for primary drying is carefully controlled, often in the range of -15°C to -30°C, to ensure the product remains below its critical collapse temperature while efficiently removing the ice. google.com

Secondary Drying (Desorption) : After the majority of the ice has been removed, the shelf temperature is further increased to remove residual moisture that is adsorbed to the solid matrix. This secondary drying phase is crucial for achieving a low final moisture content, which is essential for the long-term stability of the lyophilized product. fda.gov

Stoppering and Sealing : At the completion of the drying cycle, the vials are sealed under vacuum or with an inert gas before being removed from the lyophilizer. google.comwipo.int This robust process results in a stable, lyophilized cake that can be stored for an extended period and reconstituted prior to administration. google.com The goal of process development is to create a lyophilization cycle that is efficient and consistently produces a product with improved stability, allowing for storage at room temperature rather than requiring refrigeration. google.com

Future Research Trajectories and Applications of Deuterated Prodrugs

Expanding the Utility of Deuterated Analogs in Pharmacological Research

Deuterated compounds have long been invaluable tools in pharmacological research, primarily for their utility in mechanistic, spectroscopic, and tracer studies. The application of deuteration to a prodrug like fosaprepitant (B1673561) expands this utility significantly. Fosaprepitant-d4 Dimeglumine can serve as a powerful probe to investigate the intricate metabolic pathways of its non-deuterated counterpart. By strategically placing deuterium (B1214612) atoms at sites susceptible to metabolic transformation, researchers can elucidate the precise mechanisms and rates of conversion of the prodrug to its active form, aprepitant (B1667566). uspto.gov

The primary mechanism through which deuteration exerts its effects is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov In the context of this compound, this could translate to a more controlled and potentially prolonged conversion to aprepitant, thereby altering the pharmacokinetic profile. This allows for a more detailed understanding of the enzymes involved and the factors that influence the prodrug's activation. nih.gov

Furthermore, deuterated analogs are instrumental as internal standards in quantitative bioanalysis, a topic that will be explored in more detail in section 7.3. The predictable and stable nature of deuterated compounds makes them ideal for accurately quantifying the concentration of the parent drug in complex biological samples. clearsynth.com

Table 1: Hypothetical Pharmacokinetic Parameters of Fosaprepitant vs. This compound
Pharmacokinetic ParameterFosaprepitant Dimeglumine (Non-deuterated)This compound (Hypothetical)Potential Implication of Deuteration
Half-life (t½) of Prodrug~0.5 - 1 hourPotentially increasedSlower conversion to active metabolite.
Area Under the Curve (AUC) of AprepitantVariablePotentially increased and more consistentGreater overall drug exposure. researchgate.net
Maximum Concentration (Cmax) of AprepitantVariablePotentially lower and delayedSmoother concentration profile, potentially reducing peak-related side effects.
Metabolic ClearanceStandardPotentially reducedLonger residence time of the active drug. neulandlabs.com

Novel Applications in Drug Discovery and Development Pipelines

The development of deuterated analogs of existing drugs, often termed a "deuterium switch," has emerged as a viable strategy in drug discovery. nih.gov This approach allows for the creation of new chemical entities with potentially superior properties, often leveraging the established safety and efficacy data of the original compound, which can streamline the development process. clearsynthdiscovery.com For this compound, this strategy could lead to a next-generation antiemetic with a more favorable clinical profile.

The primary advantages sought through deuteration in a development pipeline include improved pharmacokinetics, reduced formation of toxic metabolites, and decreased inter-patient variability. researchgate.netneulandlabs.com By slowing down the metabolism, a deuterated drug like this compound might offer a longer duration of action, which could translate to less frequent dosing and improved patient adherence. Moreover, altering metabolic pathways could potentially reduce the formation of off-target metabolites, thereby enhancing the safety profile. nih.gov

The creation of deuterated versions of established drugs also presents opportunities for extending intellectual property rights, providing a commercial incentive for further research and development in this area. clearsynthdiscovery.com The potential for a deuterated fosaprepitant to offer a clinically meaningful advantage over the existing formulation makes it an attractive candidate for development pipelines focused on supportive care in oncology.

Table 2: Potential Developmental Advantages of this compound
Developmental AspectPotential Advantage of DeuterationRationale
Clinical EfficacyImproved or more consistent therapeutic effectMore stable plasma concentrations of the active metabolite, aprepitant.
Patient CompliancePotential for simplified dosing regimensLonger half-life may allow for less frequent administration.
Safety ProfileReduced potential for adverse effectsSlower metabolism could lead to lower peak concentrations and altered metabolite profiles. researchgate.net
Regulatory PathwayPotentially streamlined approval processLeveraging existing data of the non-deuterated parent drug through pathways like the 505(b)(2) application. clearsynthdiscovery.com

Advancements in Analytical Techniques for Complex Biological Matrices

The accurate quantification of drugs and their metabolites in complex biological matrices such as blood, plasma, and urine is fundamental to pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, and the use of stable isotopically labeled internal standards is crucial for achieving high precision and accuracy. scispace.com

This compound would be the ideal internal standard for the bioanalysis of fosaprepitant. An internal standard is a compound added to a sample in a known quantity to correct for variations during sample processing and analysis. clearsynth.com A deuterated internal standard is considered optimal because its chemical and physical properties are nearly identical to the analyte of interest, meaning it behaves similarly during extraction, chromatography, and ionization. texilajournal.com However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and similar behavior help to compensate for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. texilajournal.com

Despite the advantages, the use of deuterated standards requires careful consideration. The isotopic purity of the standard is critical, and there can be challenges in synthesizing compounds with high levels of deuteration at specific positions. simsonpharma.com Furthermore, the stability of the deuterium label must be confirmed, as some deuterium atoms can be prone to back-exchange with hydrogen atoms in certain chemical environments. researchgate.net Advanced analytical techniques, such as molecular rotational resonance (MRR) spectroscopy, are emerging as powerful tools for the precise characterization of deuterated compounds, ensuring the quality and reliability of these essential analytical reagents. acs.org

Table 3: this compound as an Internal Standard in LC-MS/MS
CharacteristicIdeal Property of an Internal StandardHow this compound Fits
Chemical BehaviorIdentical to the analyteAs an isotopologue, it has nearly identical extraction recovery and chromatographic retention time. scispace.com
Ionization EfficiencyIdentical to the analyteExperiences the same degree of ion suppression or enhancement in the mass spectrometer source. texilajournal.com
Mass-to-Charge Ratio (m/z)Distinguishable from the analyteThe presence of deuterium atoms results in a different m/z, allowing for separate detection.
PurityHigh isotopic and chemical purityEssential for accurate quantification; requires advanced synthetic and analytical methods for verification. acs.orgbvsalud.org

Methodological Innovations in Prodrug Design and Optimization

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor solubility, limited permeability, or chemical instability. nih.govijnrd.org Fosaprepitant is a classic example of a prodrug designed to enhance aqueous solubility for intravenous administration, which then converts to the active drug aprepitant in the body. The integration of deuteration into prodrug design represents a methodological innovation that offers an additional layer of control over the drug's behavior.

By combining these two approaches, it is possible to fine-tune the pharmacokinetic profile in ways that neither strategy could achieve alone. For this compound, deuteration can be strategically applied to the fosaprepitant molecule to modulate the rate of its enzymatic conversion to aprepitant. This could be used to design a prodrug with a more predictable and sustained release of the active compound, potentially leading to a more consistent therapeutic effect over a longer period. This represents a shift from the traditional use of prodrugs to simply improve delivery, to a more sophisticated approach where the prodrug itself is engineered for controlled activation. nih.govmdpi.com

This synergistic approach allows for the optimization of both the delivery and the metabolic phases of a drug's action. The prodrug moiety ensures that the drug reaches the systemic circulation, while the deuterium substitution influences how long the active drug remains at a therapeutic concentration. This dual optimization can lead to the development of superior therapeutic agents with enhanced efficacy and safety profiles.

Table 4: Synergistic Effects of Prodrug and Deuteration Strategies for this compound
StrategyPrimary GoalSynergistic Outcome with this compound
Prodrug Design (Phosphorylation)Improve aqueous solubility for IV administration.A highly soluble, intravenously administered compound that provides controlled and sustained release of the active drug, potentially leading to an improved therapeutic window and patient outcomes.
DeuterationModulate metabolic conversion rate (Kinetic Isotope Effect).

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Fosaprepitant-d4 Dimeglumine in complex biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound in biological samples. Key considerations include:

  • Chromatographic separation : Use a reversed-phase C18 column to resolve the deuterated compound from endogenous matrix components.
  • Mass transitions : Select specific precursor-to-product ion transitions (e.g., m/z 897.3 → 614.2 for this compound) to enhance specificity.
  • Internal standardization : Co-elute with non-deuterated Fosaprepitant Dimeglumine to correct for matrix effects . Validation parameters (precision, accuracy, LLOQ) must adhere to FDA/EMA guidelines for bioanalytical method validation.

Q. How does the deuteration of this compound influence its physicochemical properties compared to the non-deuterated form?

Deuteration at four hydrogen sites increases molecular weight by ~4 atomic mass units, which can marginally alter solubility and partition coefficients. However, the dimeglumine salt formulation ensures comparable aqueous solubility to the non-deuterated form under physiological conditions. Stability studies indicate no significant differences in photolytic or thermal degradation profiles between the two forms .

Q. What synthetic challenges are associated with the deuteration of Fosaprepitant Dimeglumine, and how are they mitigated during production?

Key challenges include:

  • Isotopic purity : Ensuring >98% deuteration at specified positions via controlled hydrogen-deuterium exchange reactions.
  • Byproduct formation : Use of deuterated solvents (e.g., D2O) and catalysts to minimize protium contamination.
  • Purification : Multi-step column chromatography and recrystallization to isolate the target compound .

Advanced Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies comparing this compound with its non-deuterated counterpart?

  • Dose equivalence : Adjust for molar mass differences (e.g., 150 mg this compound ≈ 149.2 mg non-deuterated form).
  • Sampling intervals : Frequent early timepoints (0.5–4 hr post-IV infusion) to capture rapid conversion to Aprepitant.
  • Crossover design : Intra-individual comparisons to minimize inter-subject variability .
  • Analytical validation : Cross-validate assays for both forms to ensure no cross-reactivity in MS detection .

Q. How can researchers address discrepancies in receptor binding assays observed between deuterated and non-deuterated Fosaprepitant forms?

Discrepancies may arise from isotopic effects on hydrogen bonding or steric interactions. Mitigation strategies include:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-Substance P) to directly compare IC50 values.
  • Molecular dynamics simulations : Model deuterium’s impact on receptor-ligand interactions.
  • Control experiments : Validate assay conditions with non-deuterated standards .

Q. What strategies are effective in minimizing isotopic interference when using this compound as an internal standard in mass spectrometry?

  • Chromatographic resolution : Optimize gradient elution to separate deuterated and non-deuterated peaks.
  • High-resolution MS : Use Q-TOF instruments to distinguish isotopic patterns (e.g., resolving power >30,000).
  • Ion suppression tests : Evaluate matrix effects in plasma/serum using post-column infusion .

Q. In metabolic pathway studies, how does deuteration alter the enzymatic processing of this compound, and what analytical approaches can elucidate these changes?

Deuteration slows cytochrome P450 (CYP3A4)-mediated metabolism due to kinetic isotope effects, leading to prolonged half-life. To study this:

  • Stable isotope tracing : Co-administer ¹³C-labeled Aprepitant to track metabolite flux.
  • LC-HRMS : Identify deuterium retention in metabolites (e.g., O-desmethyl Aprepitant-d4) .

Q. How should researchers control for batch-to-batch variability in deuterated compound synthesis to ensure experimental reproducibility?

  • Quality control (QC) protocols : NMR (¹H/²H ratio) and HPLC-UV (purity >98%) for each batch.
  • Certified reference materials : Use commercially validated standards (e.g., IR-75817 from Shanghai Zhenzhun Biotech) .

Q. What are the implications of using this compound in cross-species pharmacokinetic studies, and how can interspecies metabolic differences be accounted for?

Rodent models may overestimate metabolic stability due to higher CYP3A activity vs. humans. Strategies include:

  • In vitro hepatocyte assays : Compare intrinsic clearance rates across species.
  • Allometric scaling : Adjust doses based on body surface area and metabolic rate .

Q. How can stability studies of this compound in solution inform its use in long-duration clinical infusions?

this compound is stable for 24 hours at 25°C in 0.9% saline (1 mg/mL). For extended infusions:

  • Refrigeration : Store reconstituted solutions at 2–8°C to prevent hydrolysis.
  • Light protection : Use amber IV bags to avoid photodegradation of the triazolone core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.